molecular formula C18H15N3O3 B2527308 N-(4-acetylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 877649-84-8

N-(4-acetylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

Cat. No.: B2527308
CAS No.: 877649-84-8
M. Wt: 321.336
InChI Key: ZQMRJUDTGAVVNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-acetylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a synthetic small molecule characterized by a pyrido[1,2-a]pyrimidine scaffold. This heterocyclic core is substituted with a methyl group at position 7, a ketone at position 4, and a carboxamide moiety linked to a 4-acetylphenyl group. The acetyl group at the para position of the phenyl ring distinguishes it from structurally related compounds and may influence its physicochemical properties, such as solubility and lipophilicity, as well as its biological interactions.

Properties

IUPAC Name

N-(4-acetylphenyl)-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3/c1-11-3-8-16-19-9-15(18(24)21(16)10-11)17(23)20-14-6-4-13(5-7-14)12(2)22/h3-10H,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQMRJUDTGAVVNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC=C(C2=O)C(=O)NC3=CC=C(C=C3)C(=O)C)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrido[1,2-a]pyrimidine core. The acetylphenyl and carboxamide groups are then introduced through subsequent reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis, focusing on yield, purity, and cost-effectiveness. Continuous-flow chemistry and microwave-assisted synthesis are potential methods to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce different substituents on the phenyl ring or the pyrido[1,2-a]pyrimidine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs with potentially different biological activities.

Scientific Research Applications

N-(4-acetylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: It is studied for its potential biological activities, including anti-inflammatory, antibacterial, and antiviral properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets in biological systems. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators like prostaglandins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s closest structural analog documented in available sources is N-(3-chlorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide (Catalog No. BK11988) . Below is a detailed comparison:

Structural and Physicochemical Differences

Parameter N-(4-acetylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide N-(3-chlorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide (BK11988)
Substituent on Phenyl Ring 4-acetyl (-COCH3) 3-chloro (-Cl)
Molecular Formula C17H15N3O3 (hypothetical)* C16H12ClN3O2
Molecular Weight ~321.32 g/mol (calculated) 313.74 g/mol
Polarity Higher (due to acetyl’s carbonyl group) Moderate (Cl is less polar than -COCH3)
Lipophilicity (LogP) Likely lower (acetyl reduces lipophilicity) Higher (Cl increases lipophilicity)

*Hypothetical formula based on substitution of Cl in BK11988 with -COCH3.

Functional Implications

  • In contrast, the 3-chloro substituent in BK11988 exerts weaker electron-withdrawing effects .
  • Solubility : The acetyl group’s polarity may enhance aqueous solubility compared to BK11988, which has a hydrophobic chlorine atom.

Commercial Availability and Pricing

  • BK11988 is commercially available at $8/1g , with bulk pricing discounts (e.g., $10/25g) .
  • No direct pricing or catalog data are available for the 4-acetylphenyl analog, suggesting it may be a newer or less-studied derivative.

Biological Activity

N-(4-acetylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a synthetic compound belonging to the pyrido[1,2-a]pyrimidine class. This compound exhibits a variety of biological activities, particularly in the realms of anti-inflammatory and anticancer therapies. This article provides a detailed overview of its biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

The molecular structure of N-(4-acetylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide features:

  • A pyrido[1,2-a]pyrimidine core with fused bicyclic nitrogen-containing rings.
  • A carboxamide group at the 3-position of the pyrimidine ring.
  • An acetylphenyl group at the N-position and a methyl group at the 7-position.

This specific arrangement contributes to its chemical reactivity and biological activity, making it a candidate for various therapeutic applications.

Anti-inflammatory Effects

Research indicates that derivatives of pyrido[1,2-a]pyrimidines, including N-(4-acetylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide, exhibit significant anti-inflammatory properties. The mechanism of action primarily involves the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes and nitric oxide synthase (iNOS).

Table 1: Summary of Inhibitory Activity Against COX Enzymes

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
N-(4-acetylphenyl)-7-methyl...0.04 ± 0.010.04 ± 0.02
Celecoxib0.04 ± 0.010.04 ± 0.01
Indomethacin9.17-

The compound's ability to modulate these pathways suggests its potential for treating inflammatory diseases.

Anticancer Properties

Pyrido[1,2-a]pyrimidine derivatives have also been explored for their anticancer activities. Studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines by targeting specific kinases involved in cell signaling pathways.

Case Study: Anticancer Activity Evaluation

In vitro studies have demonstrated that N-(4-acetylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide significantly reduces the viability of cancer cells such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism appears to involve apoptosis induction through mitochondrial pathways.

Synthesis and Characterization

The synthesis of N-(4-acetylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide typically involves multi-step organic reactions:

  • Formation of the Pyrido Core : Cyclization of appropriate precursors like 2-aminopyridine with β-dicarbonyl compounds.
  • Introduction of Functional Groups : The acetylphenyl and carboxamide groups are introduced through acylation reactions.

Table 2: Synthetic Route Overview

StepReaction TypeKey Reagents
1Cyclization2-Aminopyridine, β-Dicarbonyl Compound
2AcylationAcetic Anhydride or Acid Chloride
3PurificationChromatography

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.